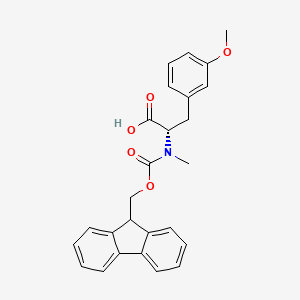
2,5-Bis(pentyloxy)terephthalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(pentyloxy)terephthalohydrazide is an organic compound with the molecular formula C18H30N4O4 and a molar mass of 366.46 g/mol It is a derivative of terephthalohydrazide, where the hydrogen atoms on the benzene ring are substituted with pentyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(pentyloxy)terephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalohydrazide with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
2,5-Dihydroxyterephthalohydrazide+Pentyl Bromide→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of reactants, maintaining optimal reaction conditions, and employing efficient purification methods such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(pentyloxy)terephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,5-Bis(pentyloxy)terephthalohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks are utilized in catalysis, gas storage, and separation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 2,5-Bis(pentyloxy)terephthalohydrazide involves its ability to form stable complexes with metal ions and other molecules. The pentyloxy groups enhance the solubility and reactivity of the compound, allowing it to interact with various molecular targets. The hydrazide groups can form hydrazone linkages with aldehydes, leading to the formation of covalent organic frameworks . These frameworks can further interact with metal ions, enhancing their catalytic and sensing properties.
Comparaison Avec Des Composés Similaires
2,5-Bis(allyloxy)terephthalohydrazide: Similar structure but with allyloxy groups instead of pentyloxy groups.
2,5-Bis(benzyloxy)terephthalohydrazide: Contains benzyloxy groups, leading to different solubility and reactivity properties.
Uniqueness: 2,5-Bis(pentyloxy)terephthalohydrazide is unique due to its pentyloxy groups, which provide enhanced solubility in organic solvents and increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of advanced materials and frameworks with specific properties.
Propriétés
Formule moléculaire |
C18H30N4O4 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2,5-dipentoxybenzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C18H30N4O4/c1-3-5-7-9-25-15-11-14(18(24)22-20)16(26-10-8-6-4-2)12-13(15)17(23)21-19/h11-12H,3-10,19-20H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
QGCGVZAUDYJVLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=C(C=C1C(=O)NN)OCCCCC)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)


![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)

